molecular formula C16H17N B13570066 3-([1,1'-Biphenyl]-4-yl)pyrrolidine

3-([1,1'-Biphenyl]-4-yl)pyrrolidine

Cat. No.: B13570066
M. Wt: 223.31 g/mol
InChI Key: BSJZFSFPRUMRAU-UHFFFAOYSA-N
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Description

3-([1,1’-Biphenyl]-4-yl)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a biphenyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-([1,1’-Biphenyl]-4-yl)pyrrolidine typically involves the introduction of the biphenyl group into the pyrrolidine ring. One common method is through cross-coupling reactions, where a biphenyl halide reacts with a pyrrolidine derivative in the presence of a catalyst such as palladium. The reaction conditions often include a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and reagents are often recycled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-([1,1’-Biphenyl]-4-yl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the biphenyl group to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the biphenyl ring or the pyrrolidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce more saturated biphenyl derivatives.

Scientific Research Applications

3-([1,1’-Biphenyl]-4-yl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)pyrrolidine involves its interaction with specific molecular targets. The biphenyl group can engage in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler structure without the biphenyl group.

    N-Phenylpyrrolidine: Contains a phenyl group instead of a biphenyl group.

    Pyrrolidine-2,5-dione: A different substitution pattern on the pyrrolidine ring.

Uniqueness

3-([1,1’-Biphenyl]-4-yl)pyrrolidine is unique due to the presence of the biphenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

Molecular Formula

C16H17N

Molecular Weight

223.31 g/mol

IUPAC Name

3-(4-phenylphenyl)pyrrolidine

InChI

InChI=1S/C16H17N/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)16-10-11-17-12-16/h1-9,16-17H,10-12H2

InChI Key

BSJZFSFPRUMRAU-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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